molecular formula C20H25N3O4 B5521937 (1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione

(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione

Cat. No. B5521937
M. Wt: 371.4 g/mol
InChI Key: NURSCKSKOPVVCT-PMACEKPBSA-N
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Description

The synthesis and analysis of triazatricyclo undecane derivatives, including compounds similar to the one mentioned, involve complex organic synthesis techniques and detailed molecular structure elucidation methods. These compounds are of interest due to their unique structural features and potential chemical properties.

Synthesis Analysis

The synthesis of derivatives like 3,7,10-triazatricyclo[3.3.3.01,5]undecane involves efficient routes starting from key intermediates like 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. These intermediates are often formed in novel, one-step syntheses utilizing hexahydrotriazines (Knowles & Harris, 1983).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves a variety of techniques including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis to confirm the structures of synthesized compounds (Ahmed et al., 2012).

Chemical Reactions and Properties

The chemical reactions of triazatricyclo undecane derivatives can include intramolecular photocycloadditions and reactions with various organic reagents to form a wide array of products, showcasing the compound's versatility in synthetic organic chemistry (AlQaradawi et al., 1992).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and crystal structure helps in understanding the behavior of these compounds under different conditions. Techniques like X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are crucial for determining the compound's applications in synthesis and material science. The electrochemical synthesis methods offer insights into environmentally friendly and efficient synthesis of related compounds, emphasizing atom economy and high yields (Goodarzi & Mirza, 2020).

Scientific Research Applications

Absolute Configuration and Stereochemistry

Studies on compounds with complex structures, such as the determination of the absolute configuration of (+)-7-epiclusianone, provide essential insights into the stereochemical aspects critical for the biological activity and synthesis of novel compounds. The determination of stereochemistry through methods such as the refinement of the Flack absolute structure parameter highlights the importance of understanding the 3D arrangement of atoms in chemical compounds for their application in drug design and synthesis (O. Christian et al., 2012).

Mimicking Biological Activity

The synthesis of bifunctional mimics of enzymes, such as transaminases, demonstrates the application of complex organic compounds in mimicking biological processes. This area of research opens up possibilities for creating synthetic molecules that can replicate or influence biological pathways, potentially leading to novel therapeutic agents (Y. Wu & P. Ahlberg, 1992).

Pharmacological Applications

Research into the biological activity of symmetric amine derivatives showcases the potential pharmacological applications of complex compounds. The suppressant activity observed in compounds related to the structural family indicates the potential for discovering new drugs based on the modification of such complex structures (W. Liebenberg et al., 1996).

Structural and Conformational Studies

The investigation into the polymorphism and conformation of compounds, such as the P212121 polymorph of (+)-clusianone, is crucial for understanding how structural variations can affect the properties and reactivity of chemical compounds. Such studies are foundational in the development of materials with specific physical properties and in the design of drugs with optimal pharmacokinetics and pharmacodynamics (Sree Vaneesa Nagalingam et al., 2013).

NMR and DFT Calculations

The application of NMR and DFT calculations in studying the structures of compounds, as seen in the investigation of NTBC and its metabolites, exemplifies the use of computational and spectroscopic techniques in elucidating the structure of complex organic molecules. This approach is vital for the design and synthesis of new compounds with desired properties and activities (A. Gryff-Keller et al., 2011).

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve a discussion of how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood .

properties

IUPAC Name

(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-18(2,27)8-7-13-3-5-14(6-4-13)15(24)23-11-19-9-21-17(26)20(19,12-23)10-22-16(19)25/h3-6,27H,7-12H2,1-2H3,(H,21,26)(H,22,25)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURSCKSKOPVVCT-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC34CNC(=O)C3(C2)CNC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2C[C@]34CNC(=O)[C@@]3(C2)CNC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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